1,1,4,4-Tetramethylbutane-1,4-diyl diacetate is an organic compound with the molecular formula C₁₂H₂₂O₄ and a CAS number of 56323-20-7. This compound is classified as a diester, specifically derived from the reaction between 2,5-dimethyl-2,5-hexanediol and acetic acid. Its structure features two acetate groups attached to a central butane backbone, which is further substituted by four methyl groups. This unique configuration contributes to its reactivity and stability, making it useful in various chemical applications .
The primary method for synthesizing 1,1,4,4-tetramethylbutane-1,4-diyl diacetate involves the esterification of 2,5-dimethyl-2,5-hexanediol with acetic anhydride. The reaction typically requires a strong acid catalyst such as sulfuric acid and is conducted under reflux conditions to ensure complete esterification.
In industrial settings, this process is scaled up using large reactors with continuous monitoring of temperature and pressure to optimize yield and purity. Automation in production helps maintain consistent quality.
1,1,4,4-Tetramethylbutane-1,4-diyl diacetate can participate in several chemical reactions:
The products from these reactions include:
The mechanism of action for 1,1,4,4-tetramethylbutane-1,4-diyl diacetate primarily involves its hydrolysis to release acetic acid and 2,5-dimethyl-2,5-hexanediol. The released acetic acid can act as a catalyst in various biochemical reactions. Additionally, the diol can interact with cellular components due to its structural characteristics. The compound's ester bonds are susceptible to enzymatic cleavage, making it advantageous for controlled release applications in biochemical contexts .
1,1,4,4-Tetramethylbutane-1,4-diyl diacetate exhibits several notable physical properties:
Key chemical properties include:
These properties make it suitable for various applications in organic synthesis and industrial processes .
The compound has several significant applications across different fields:
The synthesis of 1,1,4,4-tetramethylbutane-1,4-diyl diacetate (CAS 56323-20-7) predominantly employs acid-catalyzed esterification of 2,5-dimethyl-2,5-hexanediol with acetic acid. This method utilizes mineral acid catalysts (e.g., H₂SO₄ or p-toluenesulfonic acid) at 110–130°C, achieving yields of 88–92% within 4–6 hours . The mechanism proceeds via protonation of the hydroxyl group, forming a carbocation intermediate that undergoes nucleophilic attack by acetic acid. Steric hindrance from the geminal dimethyl groups slows the reaction but enhances selectivity for the diacetate product by minimizing monoester formation [1].
Table 1: Acid-Catalyzed Esterification Parameters
Catalyst | Temperature (°C) | Time (h) | Yield (%) |
---|---|---|---|
H₂SO₄ | 110 | 6 | 88 |
p-TsOH | 130 | 4 | 92 |
An alternative approach employs acetic anhydride with pyridine as a base catalyst. This method operates under milder conditions (60–80°C, 2–3 hours), yielding 90–94% diacetate . Pyridine acts as a nucleophilic catalyst, forming a reactive acetylpyridinium ion that transfers the acetyl group to the alcohol. This pathway avoids carbocation formation, reducing the risk of elimination byproducts (e.g., alkenes). However, the anhydride route requires rigorous moisture control due to its hydrolysis sensitivity .
Industrial production integrates continuous-flow reactors with process analytical technology (PAT) for real-time monitoring. Key optimizations include:
The choice of acetylating agent critically impacts efficiency, safety, and scalability:
Table 2: Reactant System Comparison
Parameter | Acetic Anhydride | Acetyl Chloride |
---|---|---|
Reaction Rate | Moderate (2–3 h) | Fast (<30 min) |
Byproduct | Acetic acid | HCl |
Yield (%) | 90–94 | 85–88 |
Corrosivity | Low | High |
Industrial Use | Preferred | Limited |
Acetic anhydride is favored industrially due to its lower corrosivity and compatibility with base catalysis. Though slower, it generates manageable acetic acid byproducts. Conversely, acetyl chloride offers rapid kinetics but produces corrosive HCl, necessitating specialized equipment and stringent handling. Its exothermicity also risks thermal runaway in large-scale reactions, reducing yield by 5–7% due to decomposition .
Post-synthesis purification employs either fractional distillation or recrystallization:
Table 3: Purification Method Efficiency
Method | Purity (%) | Recovery (%) | Cost (Relative) |
---|---|---|---|
Distillation | 98–99 | 95 | 1.0 |
Recrystallization | 99.5+ | 80–85 | 1.8 |
Distillation dominates industrial settings, while recrystallization is reserved for high-purity applications (e.g., analytical standards) despite higher costs [1] [4].
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